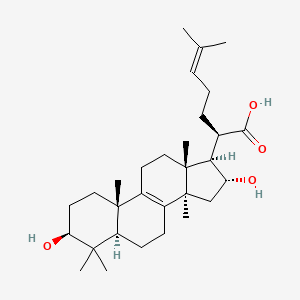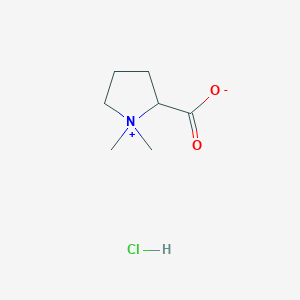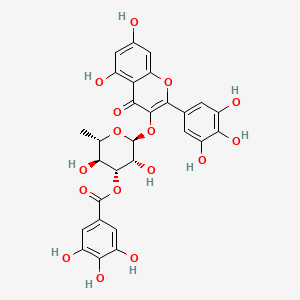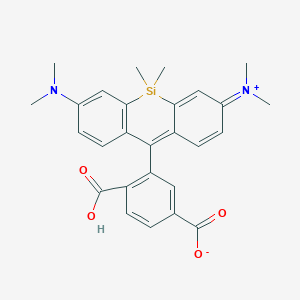
16|A-Hydroxytrametenolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16|A-Hydroxytrametenolic acid is a natural triterpene compound found in the fungus Poria cocos. It is known for its potential as a retinoid X receptor (RXR) selective agonist . This compound has garnered interest due to its various biological activities, including anti-inflammatory and anti-cancer properties .
Vorbereitungsmethoden
16|A-Hydroxytrametenolic acid can be isolated from the mycelium of Poria cocos through fermentation processes . The synthetic routes for this compound involve the extraction of triterpenoids from the fungus, followed by purification steps to isolate this compound . Industrial production methods typically involve large-scale fermentation and advanced purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
16|A-Hydroxytrametenolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
16|A-Hydroxytrametenolic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 16|A-Hydroxytrametenolic acid involves its interaction with the glucocorticoid receptor (GR). It acts as a GR agonist, which leads to the suppression of the PI3K/Akt/NF-κB signaling pathway . This results in the attenuation of inflammatory responses and the improvement of intestinal barrier function .
Vergleich Mit ähnlichen Verbindungen
16|A-Hydroxytrametenolic acid is unique among triterpenoids due to its specific interaction with the glucocorticoid receptor and its potent biological activities . Similar compounds include:
3-O-Acetyl-16|A-Hydroxytrametenolic acid: Known for its antioxidant and anti-cancer activities.
Eburicoic acid: Another triterpenoid with similar anti-inflammatory properties.
Poricoic acids: A group of triterpenoids from Poria cocos with various biological activities.
These compounds share structural similarities but differ in their specific biological targets and activities, highlighting the unique properties of this compound .
Eigenschaften
Molekularformel |
C30H48O4 |
|---|---|
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H48O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,19,22-25,31-32H,8,10-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
LPHOGVFYEBRXSC-WIUKAADNSA-N |
Isomerische SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C |
Kanonische SMILES |
CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)


![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)





![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)
![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)
